molecular formula C25H21ClN2O2 B11574985 2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11574985
M. Wt: 416.9 g/mol
InChI Key: CGVPXPQHTVZFKS-UHFFFAOYSA-N
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Description

2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a molecular formula of C25H21ClN2O2 This compound is characterized by its unique structure, which includes an allyloxy group, a chlorophenyl group, and a dihydropyrazolo[1,5-c][1,3]benzoxazine core

Preparation Methods

The synthesis of 2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multiple steps, including the formation of the benzoxazine ring and the introduction of the allyloxy and chlorophenyl groups. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Formation of the Benzoxazine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyloxy Group: This can be achieved through nucleophilic substitution reactions, where an allyl halide reacts with a phenol derivative.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-[4-(Allyloxy)phenyl]-5-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5

Properties

Molecular Formula

C25H21ClN2O2

Molecular Weight

416.9 g/mol

IUPAC Name

5-(4-chlorophenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C25H21ClN2O2/c1-2-15-29-20-13-9-17(10-14-20)22-16-23-21-5-3-4-6-24(21)30-25(28(23)27-22)18-7-11-19(26)12-8-18/h2-14,23,25H,1,15-16H2

InChI Key

CGVPXPQHTVZFKS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Cl

Origin of Product

United States

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